molecular formula C20H19ClN4O2 B6581250 3-(3-chloro-2-methylphenyl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea CAS No. 1207033-66-6

3-(3-chloro-2-methylphenyl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea

Cat. No.: B6581250
CAS No.: 1207033-66-6
M. Wt: 382.8 g/mol
InChI Key: LNMZWCXOWMMUMM-UHFFFAOYSA-N
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Description

3-(3-chloro-2-methylphenyl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is a useful research compound. Its molecular formula is C20H19ClN4O2 and its molecular weight is 382.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.1196536 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-13-7-12-19(24-23-13)27-16-10-8-15(9-11-16)25(3)20(26)22-18-6-4-5-17(21)14(18)2/h4-12H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMZWCXOWMMUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chloro-2-methylphenyl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is a phenyl urea derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and as an inhibitor of specific enzymatic pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be analyzed as follows:

  • Core Structure : The compound features a urea group linked to two aromatic rings, which are substituted with chloro and methyl groups.
  • Functional Groups : The presence of a pyridazine moiety is notable for its potential interaction with biological targets.

The compound is primarily studied for its inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in the metabolism of tryptophan. IDO1 plays a critical role in immune regulation and tumor progression by modulating tryptophan availability, which can affect T-cell function and promote tumor immune evasion .

In Vitro Studies

In vitro evaluations have shown that various phenyl urea derivatives exhibit differential inhibitory activities against IDO1. For instance, modifications to the urea structure significantly influence binding affinity and inhibitory potency. A study indicated that certain substitutions on the phenyl ring enhance IDO1 inhibition, while others diminish it .

Table 1 summarizes the inhibitory activities of related compounds:

CompoundStructure ModificationIDO1 Inhibition (IC50)
i12p-substituted phenyl0.5 µM
i24Nitro group present0.2 µM
i1UnsubstitutedNo activity

Case Studies

Research has documented the efficacy of similar compounds in various cancer models:

  • Breast Cancer : A derivative showed significant growth inhibition in MCF-7 cell lines with an IC50 value of 0.46 µM, indicating potent antitumor activity .
  • Lung Cancer : Another study reported that a related structure inhibited NCI-H460 cells with an IC50 value of 0.39 µM, demonstrating its potential as an anticancer agent .

Pharmacological Implications

The IDO1 inhibitory activity suggests that this compound could be beneficial in immunotherapy for cancer treatment. By inhibiting IDO1, it may restore T-cell function and enhance anti-tumor immunity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.